1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a bicyclic indazole derivative featuring a meta-fluorophenyl substituent at position 1 and a carboxylic acid group at position 2. The tetrahydroindazole core imparts conformational rigidity, while the fluorine atom modulates electronic properties. This compound is of interest in medicinal chemistry, particularly for kinase inhibition and as a scaffold for drug discovery .
Properties
IUPAC Name |
1-(3-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(16-17)14(18)19/h3-5,8H,1-2,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBFNKXTNAOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC(=CC=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as a 2-nitrobenzyl derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
1-(4-Fluorophenyl) Analog (CAS: 160850-80-6)
- Structural Difference : Fluorine at the para position (vs. meta in the parent compound).
- Molecular weight: 260.26 g/mol (identical to the meta-fluoro analog), but electronic effects differ due to resonance stabilization .
- Commercial Availability : Temporarily out of stock (as of 2024), reflecting high demand in research .
1-(2-Fluorophenyl) Analog (CAS: 160850-84-0)
Halogen Substitution Variants
1-(4-Bromophenyl) Analog
- Structural Difference : Bromine replaces fluorine.
- Impact :
1-(3-Fluoro-4-methylphenyl) Analog (CAS: sc-332585)
- Structural Difference : Addition of a methyl group at the para position of the phenyl ring.
- Priced at $197/250 mg, indicating its niche use in high-throughput screening .
Core Modifications
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid (CAS: 32286-99-0)
- Structural Difference : Methyl group replaces the fluorophenyl moiety.
- Impact :
1-(1,1-Dioxidotetrahydrothien-3-yl) Analog (CAS: 889941-08-6)
- Structural Difference : Tetrahydrothiophene-1,1-dioxide replaces the phenyl group.
- Molecular weight increases to 284.33 g/mol, affecting pharmacokinetics .
Functional Group Derivatives
N′-[(E)-1-(4-Bromophenyl)ethylidene]-hydrazide Derivative
- Structural Difference : Carboxylic acid converted to carbohydrazide.
- Reduced acidity (pKa ~8.5 vs. ~3.5 for the carboxylic acid) .
Research and Commercial Relevance
- Medicinal Chemistry : The meta-fluoro analog’s balance of electronic and steric effects makes it a preferred scaffold for targeting ATP-binding pockets .
- Material Science : Brominated derivatives (e.g., 4-bromophenyl) are explored for their heavy-atom effects in crystallography .
- Supplier Landscape: Santa Cruz Biotechnology and American Elements dominate supply, with prices reflecting substituent complexity (e.g., $399/g for 3-fluoro-4-methylphenyl variant) .
Biological Activity
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C14H13FN2O2
- Molecular Weight : 260.26 g/mol
- CAS Number : [Not provided in search results]
1. GSK-3β Inhibition
Recent studies have shown that compounds structurally related to this compound exhibit significant inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β). For instance, a related compound demonstrated an IC50 value of 8 nM, indicating potent inhibitory activity against this kinase . GSK-3β is implicated in various cellular processes including cell proliferation and apoptosis.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicated that it effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in treating inflammatory diseases .
3. Neuroprotective Effects
In models of neurodegeneration, particularly those involving tau hyperphosphorylation, the compound exhibited neuroprotective properties. It was shown to enhance cell viability and reduce tau hyperphosphorylation in neuronal cell lines . This activity positions it as a candidate for further investigation in neurodegenerative disorders such as Alzheimer's disease.
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study utilizing BV-2 microglial cells demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS). The results indicated a marked decrease in cytokine production compared to untreated controls, showcasing the compound's potential as an anti-inflammatory agent .
Case Study 2: Neuroprotection Against Tau Hyperphosphorylation
In another investigation focused on tau pathology, the compound was tested against okadaic acid-induced hyperphosphorylation in HT-22 cells. The findings revealed that treatment with the compound led to increased cell viability and reduced tau phosphorylation levels compared to control groups .
Summary of Biological Activities
| Activity | Mechanism | IC50/Effectiveness |
|---|---|---|
| GSK-3β Inhibition | Competitive inhibition | IC50 = 8 nM |
| Anti-inflammatory | Suppression of NO and cytokines | Significant reduction observed |
| Neuroprotection | Reduction of tau hyperphosphorylation | Increased cell viability |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the indazole core via cyclization of hydrazine derivatives with cyclic ketones. Fluorophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key steps include:
- Cyclization : Use of acidic or basic conditions to form the tetrahydroindazole ring.
- Carboxylic Acid Introduction : Hydrolysis of ester precursors (e.g., ethyl esters) under alkaline conditions.
- Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include reaction temperature (70–120°C), choice of catalysts (e.g., palladium for coupling), and solvent selection (e.g., DMF, THF) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., fluorophenyl group at C1, carboxylic acid at C3) and ring saturation.
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase HPLC with UV detection (λ = 254 nm).
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (CHFNO).
- Infrared Spectroscopy (IR) : Identification of carboxylic acid (C=O stretch ~1700 cm) and N-H bonds (~3200 cm) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer : Initial screening involves:
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric substrates. IC values are calculated from dose-response curves.
- Antimicrobial Testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Strategies include:
- Replication Studies : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Isoform-Specific Profiling : Use recombinant enzymes to isolate target specificity.
- Structural Analysis : Co-crystallization or molecular docking to validate binding modes and identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .
Q. What computational approaches optimize the prediction of target interactions?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to targets (e.g., COX-2, CDK2). Focus on the fluorophenyl moiety’s hydrophobic interactions and the carboxylic acid’s polar contacts.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluate stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and electronic parameters to predict activity .
Q. How are structure-activity relationship (SAR) studies designed to evaluate the fluorine substituent’s role?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents (e.g., -Cl, -CH) at the 3-fluorophenyl position.
- Biological Profiling : Compare IC values across analogs in enzyme/cell-based assays.
- Electrostatic Potential Mapping : DFT calculations (e.g., Gaussian 16) analyze fluorine’s electron-withdrawing effects on the indazole ring’s reactivity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Process Optimization : Replace toxic solvents (e.g., DMF) with green alternatives (e.g., cyclopentyl methyl ether).
- Catalyst Recycling : Use immobilized palladium catalysts for coupling steps to reduce costs.
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for cyclization steps, enhancing reproducibility .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic profiles to rule out contamination.
- Assay Standardization : Use identical incubation times (e.g., 48 hrs) and serum concentrations.
- Mechanistic Studies : RNA sequencing to identify differential gene expression (e.g., apoptosis markers) in sensitive vs. resistant lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
